In Vitro α-Glucosidase Inhibitory Activity: Direct Head-to-Head Comparison with Clinical Standard Acarbose
This compound (designated as compound 7i in the primary literature) demonstrates significantly superior α-glucosidase inhibition compared to the clinical standard acarbose. In a direct in vitro enzymatic assay, it exhibited an IC50 value nearly two orders of magnitude lower (more potent) than acarbose, underscoring its differentiated pharmacological potential [1].
| Evidence Dimension | In vitro α-glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 11.63 ± 0.15 μM |
| Comparator Or Baseline | Acarbose, IC50 = 817.38 ± 6.27 μM |
| Quantified Difference | Approximately 70-fold more potent than acarbose. |
| Conditions | Saccharomyces cerevisiae α-glucosidase in vitro enzyme inhibition assay. |
Why This Matters
The 70-fold potency advantage over the standard clinical drug acarbose validates the pursuit of this scaffold in lead optimization campaigns for metabolic disorders, potentially requiring a lower therapeutic dose.
- [1] Wang G, Peng Z, Wang J, Li X, Li J. Synthesis, in vitro evaluation and molecular docking studies of novel triazine-triazole derivatives as potential α-glucosidase inhibitors. Eur J Med Chem. 2017;125:423-429. View Source
